DOTAP Transfection Reagent DOTAP Transfection Reagent
Brand Name: Vulcanchem
CAS No.: 144189-73-1
VCID: VC0115597
InChI: InChI=1S/C42H80NO4.CH4O4S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5-6(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20-,23-21-;
SMILES: CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-]
Molecular Formula: C43H83NO7S
Molecular Weight: 758.19

DOTAP Transfection Reagent

CAS No.: 144189-73-1

Cat. No.: VC0115597

Molecular Formula: C43H83NO7S

Molecular Weight: 758.19

* For research use only. Not for human or veterinary use.

DOTAP Transfection Reagent - 144189-73-1

Specification

CAS No. 144189-73-1
Molecular Formula C43H83NO7S
Molecular Weight 758.19
IUPAC Name 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate
Standard InChI InChI=1S/C42H80NO4.CH4O4S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5-6(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20-,23-21-;
SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-]

Introduction

Chemical Properties and Structure

Molecular Structure

DOTAP is characterized by its quaternary ammonium headgroup, which is essential for its interaction with nucleic acids and cellular membranes. The complete chemical name is N-[1-(2,3-Dioleoyloxy)]-N,N,N-trimethylammonium propane methylsulfate, highlighting its structural components .

Physical and Chemical Properties

The physical and chemical properties of DOTAP are fundamental to understanding its behavior in transfection applications:

PropertySpecificationReference
Molecular Weight774.21
Molecular FormulaC₄₃H₈₃NO₈S
Physical StateAqueous solution of liposomes
Concentration1 mg/ml
PurityMinimum 99%
Quality ControlVerified via TLC, NMR
Shelf Life6 months when stored at 4°C
Storage Conditions4°C, do not freeze

The high purity of DOTAP is critical for consistent transfection results, as contaminants can significantly affect transfection efficiency and cell viability .

Mechanism of Action

Formation of Lipoplexes

The transfection mechanism of DOTAP involves the formation of stable complexes with nucleic acids. As a cationic lipid, DOTAP carries a positive charge that interacts electrostatically with the negatively charged phosphate groups of DNA or RNA molecules . This interaction leads to the formation of lipoplexes – complexes of lipids and nucleic acids – that protect the genetic material and facilitate its entry into target cells .

Applications in Transfection

Types of Nucleic Acids Compatible with DOTAP

DOTAP demonstrates remarkable versatility in the types of nucleic acids it can effectively deliver:

  • Plasmid DNA: Commonly used for expression of recombinant proteins or reporter genes

  • Bacmids: Utilized in baculovirus expression systems

  • Antisense oligonucleotides: For gene silencing applications

  • Modified nucleic acids: Various synthetic nucleic acid constructs

Cell Types and Transfection Efficiency

DOTAP is primarily suitable for the transfection of mammalian cell lines, with varying efficiency depending on the specific cell type. It has been extensively documented for use in both transient and stable transfection procedures .

A key advantage of DOTAP over many other first-generation transfection reagents is its ability to function effectively in both serum-containing and serum-free conditions. This characteristic makes it more versatile in various experimental designs where serum may be required for optimal cell growth and function .

Comparison with Other Transfection Reagents

First-generation vs. Advanced Transfection Reagents

DOTAP is classified as a first-generation transfection reagent based on monocationic lipids with a quaternary ammonium ion. Unlike more modern reagents, it lacks buffering properties and endosome buffering capability, which contributes to its generally lower efficiency .

The temporal development of transfection reagents from Biontex, starting with DOTAP, progressed through METAFECTENE®, METAFECTENE® PRO, K2® Transfection System, and K4® Transfection System. Each successive generation offered improvements in transfection efficiency and reduced cellular toxicity .

Advantages and Limitations of DOTAP

Despite being an older technology, DOTAP offers several distinct advantages:

  • Effectiveness in both serum-containing and serum-free conditions

  • Extensive documentation in scientific literature

  • Reliability for standard transfection applications

  • Well-established protocols and optimization parameters

  • Lower efficiency compared to newer transfection reagents

  • Lack of endosome buffering capability

  • Generally requires careful optimization of DNA to lipid ratio

  • Less effective for difficult-to-transfect cell types

Optimization of Transfection Efficiency

Critical Parameters for Successful Transfection

Several factors significantly influence the transfection efficiency of DOTAP:

  • Purity of nucleic acid: High-quality DNA or RNA with an OD260/280 ratio of 1.5-1.8 is essential for optimal results. Purification methods like column chromatography or cesium chloride gradient centrifugation are recommended .

  • Cell condition: Cells should be in optimal growth condition, free of contaminants (particularly mycoplasma), and in a consistent growth phase. Regularly passaged cells ensure more reproducible transfection rates .

  • DOTAP to nucleic acid ratio: The optimal ratio must be determined empirically for each cell type and nucleic acid .

  • Presence or absence of serum: While DOTAP works in both conditions, optimization may reveal preferred conditions for specific cell types .

  • Transfection duration: The length of time cells are exposed to the transfection complexes affects both efficiency and potential toxicity .

Protocol Considerations

The conventional transfection sequence with DOTAP involves:

  • Cell seeding and growth prior to transfection

  • Formation of DOTAP-nucleic acid complexes

  • Addition of complexes to cells

  • Medium change after transfection

This protocol may require modification and optimization for different cell types and experimental objectives. The solutions of nucleic acid and DOTAP should be at ambient temperature and gently mixed prior to use to ensure proper complex formation .

DOTAP Formulations and Variants

DOTAP:DOPE Formulations

One common variant of DOTAP-based transfection reagents combines DOTAP with DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) in a 1:1 weight ratio. This formulation, known as Transfection Reagent I in some commercial products, has been extensively studied for its transfection properties .

The addition of DOPE, a neutral helper lipid, can enhance the fusion of lipoplexes with cellular membranes and improve endosomal escape, potentially increasing transfection efficiency beyond what can be achieved with DOTAP alone .

Research Applications of DOTAP Variants

These formulations have found application in diverse research areas, including:

  • Gene therapy approaches

  • RNA interference studies

  • DNA vaccine development

  • Targeted drug delivery systems

In Vitro and In Vivo Applications

Laboratory Research Applications

In laboratory settings, DOTAP has been extensively utilized for basic research involving gene expression studies, protein production, and functional genomics. Its reliability and well-documented performance make it a preferred choice for many standard transfection protocols .

Therapeutic Applications

Beyond basic research, DOTAP-based formulations have shown promise in therapeutic applications:

  • Gene therapy: Delivery of therapeutic genes to target tissues

  • Antisense therapy: Introduction of antisense oligonucleotides for gene silencing

  • Vaccine development: Delivery of immunogenic nucleic acids

These applications leverage DOTAP's ability to protect nucleic acids from degradation and facilitate their delivery to target cells while maintaining biocompatibility .

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